molecular formula C36H21N9O12 B13747072 5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid

5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid

Cat. No.: B13747072
M. Wt: 771.6 g/mol
InChI Key: VOFGPCJRECZJLV-UHFFFAOYSA-N
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Description

5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its multiple triazole and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the use of solvothermal reactions, where flexible aromatic linkers such as bis(3,5-dicarboxyphenyl)terephthalamide are reacted with metal salts like dysprosium and samarium . The reaction conditions often include high temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale solvothermal reactors that can maintain the necessary high temperatures and pressures. The process would also require purification steps to isolate the compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole rings.

    Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in catalysis, gas storage, and separation technologies .

Biology

In biological research, the compound’s ability to form stable complexes with metal ions makes it useful for studying metal ion interactions in biological systems.

Medicine

Potential medical applications include the development of diagnostic agents and therapeutic compounds, particularly those targeting metal ion-related diseases.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The triazole and carboxylic acid groups act as ligands, binding to metal ions and facilitating various chemical reactions. These interactions can influence molecular pathways involved in catalysis, ion transport, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid is unique due to its multiple triazole groups, which enhance its ability to form stable metal complexes. This makes it particularly valuable in applications requiring strong and selective metal ion binding.

Properties

Molecular Formula

C36H21N9O12

Molecular Weight

771.6 g/mol

IUPAC Name

5-[4-[3,5-bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C36H21N9O12/c46-31(47)19-4-20(32(48)49)8-25(7-19)43-13-28(37-40-43)16-1-17(29-14-44(41-38-29)26-9-21(33(50)51)5-22(10-26)34(52)53)3-18(2-16)30-15-45(42-39-30)27-11-23(35(54)55)6-24(12-27)36(56)57/h1-15H,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)

InChI Key

VOFGPCJRECZJLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C2=CN(N=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CN(N=N4)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C6=CN(N=N6)C7=CC(=CC(=C7)C(=O)O)C(=O)O

Origin of Product

United States

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